1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one
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Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce aminated derivatives .
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one involves its interaction with various molecular targets. For instance, it acts as an inhibitor of specific kinases such as c-Met and VEGFR-2, which are involved in cancer cell signaling pathways . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[4,3-a]pyrazine: Shows potential as a dual c-Met/VEGFR-2 inhibitor with anticancer properties.
Uniqueness
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one is unique due to its specific fusion of triazole and pyridine rings, which imparts distinct biological activities and chemical reactivity. Its ability to act as a kinase inhibitor makes it particularly valuable in cancer research .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-8-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-11-5-9-10-8(7)11/h2-5H,1H3 |
InChI Key |
DTZZHKPNVCZYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN2C1=NN=C2 |
Origin of Product |
United States |
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